naphtho[2,1-b]furan-1(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzo[e][1]benzofuran-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONYAPWXJUCNPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90362987 | |
| Record name | naphtho[2,1-b]furan-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19997-42-3 | |
| Record name | naphtho[2,1-b]furan-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Naphtho 2,1 B Furan 1 2h One and Its Derivatives
Strategies for Naphtho[2,1-b]furan-1(2H)-one Core Construction
The construction of the fused naphthofuranone core involves the formation of both a new carbon-carbon (C-C) bond and a carbon-oxygen (C-O) bond to form the furanone ring onto the naphthalene (B1677914) scaffold. Modern synthetic strategies have increasingly focused on atom-economical and environmentally benign methods, such as oxidative annulation reactions.
In recent years, a significant advancement in the synthesis of naphthofuran derivatives has been the development of metal-free oxidative annulation techniques. figshare.comdntb.gov.ua These methods provide a powerful alternative to traditional metal-catalyzed cross-coupling reactions, avoiding the costs and potential toxicity associated with transition metals. A prominent example is the reaction between 2-naphthols and terminal alkynes. figshare.com
A selective oxidative transformation of 2-naphthols with terminal alkynes has been developed, which allows for the direct synthesis of 2-arylnaphtho[2,1-b]furans under metal-free conditions. figshare.com While this specific reaction leads to the aromatic naphthofuran, the underlying principles of C-H activation and cyclization are directly relevant to the construction of the related this compound core. The process is characterized by its use of an oxidant to facilitate the coupling and subsequent cyclization cascade.
The reaction typically involves an oxidant and often a promoter or catalyst to mediate the complex sequence of bond-forming events. The general approach showcases high regioselectivity, with the reaction occurring at the C1 position of the 2-naphthol (B1666908). sioc-journal.cn
Metal-Free Oxidative Annulation Approaches
2-Naphthol and Terminal Alkyne Transformations
Free-Radical-Mediated sp²-C–H Bond Activation
The initial and critical step in the metal-free annulation of 2-naphthols and alkynes is the activation of the C–H bond at the C1 position of the naphthalene ring. figshare.com This process is believed to proceed through a free-radical pathway. sioc-journal.cn In the presence of an oxidizing agent, a naphthoxy radical is generated from the 2-naphthol. This highly reactive intermediate is central to the subsequent bond formations. The activation of an sp²-hybridized C–H bond is challenging due to its high bond dissociation energy compared to other C-H bonds. escholarship.org However, radical-mediated approaches, often initiated by an external oxidant, provide a viable pathway to overcome this hurdle without the need for a transition metal catalyst. sigmaaldrich.com The selectivity for the C1 position is governed by the electronic properties and inherent reactivity of the 2-naphthol scaffold. sioc-journal.cn
C–O Cyclization Pathways
The final step in the construction of the naphthofuran ring is the C–O cyclization. After the initial C–C bond is formed, the resulting vinyl radical intermediate undergoes an intramolecular cyclization. The oxygen atom of the original naphthoxy group attacks the radical center of the vinyl group. This 5-exo-dig cyclization is a favored pathway, leading to the formation of the five-membered ring. A subsequent oxidation and tautomerization step would then lead to the final this compound product. This cascade of radical-mediated bond formations—C–H activation, C–C coupling, and C–O cyclization—provides a highly efficient, metal-free route to the target molecular architecture. figshare.com
An alternative and complementary strategy involves the use of an acid catalyst to promote the selective oxidative annulation. Research has shown that Brønsted or Lewis acids can play a significant role in activating the substrates and controlling the reaction pathway. rsc.org For instance, visible-light-promoted methods using an iron catalyst and an acid co-catalyst have been developed for the site-selective oxidative annulation of naphthols with alkynes. researchgate.net In these systems, the acid can assist in generating the key reactive intermediates and promoting the cyclization step. The formation of a naphthofuranium cationic intermediate can be facilitated under acidic conditions, which then enables the crucial C–C and C–O bond formations. rsc.org This demonstrates that a combination of an oxidant, a light source or other radical initiator, and an acid can be a powerful tool for constructing the naphthofuranone skeleton with high selectivity.
Research Findings on Naphthofuran Synthesis
The following table summarizes the scope of a metal-free oxidative annulation reaction between various 2-naphthols and terminal alkynes to produce 2-arylnaphtho[2,1-b]furans, a class of compounds structurally related to the target molecule. The data is indicative of the substrate tolerance and efficiency of these methodologies.
| 2-Naphthol Substrate | Terminal Alkyne Substrate | Oxidant/Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 2-Naphthol | Phenylacetylene | K₂S₂O₈, DDQ | 2-Phenylnaphtho[2,1-b]furan (B184984) | 85 |
| 2-Naphthol | 4-Methylphenylacetylene | K₂S₂O₈, DDQ | 2-(p-Tolyl)naphtho[2,1-b]furan | 81 |
| 2-Naphthol | 4-Methoxyphenylacetylene | K₂S₂O₈, DDQ | 2-(4-Methoxyphenyl)naphtho[2,1-b]furan | 78 |
| 2-Naphthol | 4-Chlorophenylacetylene | K₂S₂O₈, DDQ | 2-(4-Chlorophenyl)naphtho[2,1-b]furan | 75 |
| 2-Naphthol | 1-Ethynylcyclohexene | K₂S₂O₈, DDQ | 2-(Cyclohex-1-en-1-yl)naphtho[2,1-b]furan | 65 |
| 6-Bromo-2-naphthol | Phenylacetylene | K₂S₂O₈, DDQ | 6-Bromo-2-phenylnaphtho[2,1-b]furan | 76 |
Halogen-Promoted Oxidative Cross-Coupling/Annulation
A notable strategy for the construction of the this compound framework involves a halogen-promoted oxidative cross-coupling and subsequent annulation reaction. This approach offers a direct method for forming the fused furanone ring system from readily available starting materials.
Molecular Iodine-Promoted Reactions of 2-Naphthols with Methyl Ketones
A highly efficient and selective method utilizes molecular iodine (I₂) to promote the oxidative cross-coupling/annulation between 2-naphthols and methyl ketones. acs.orgnih.govresearchgate.netqtanalytics.in This reaction proceeds under relatively mild conditions and demonstrates broad applicability for various substituted aryl methyl ketones. acs.org The use of dimethyl sulfoxide (B87167) (DMSO) as the solvent is crucial for the success of this transformation. qtanalytics.inacs.org
The scope of the reaction is extensive, accommodating aryl methyl ketones with both electron-donating and electron-withdrawing substituents. acs.org This tolerance for a range of functional groups underscores the versatility of the method for generating a library of substituted naphtho[2,1-b]furan-1(2H)-ones.
A key feature of this molecular iodine-promoted reaction is the successful construction of a quaternary carbon center at the C2-position of the resulting this compound. acs.orgnih.govacs.org This is a significant achievement as the creation of quaternary carbons is a challenging task in organic synthesis. The reaction provides a direct and efficient pathway to these sterically congested and synthetically valuable structures. acs.org
Interactive Table: Scope of Molecular Iodine-Promoted Synthesis of Naphtho[2,1-b]furan-1(2H)-ones
The proposed mechanism for this transformation is a self-sequenced cascade involving several distinct steps. acs.orgnih.govresearchgate.netqtanalytics.in The reaction is initiated by the iodination of the methyl ketone in the presence of molecular iodine. researchgate.netqtanalytics.in This is followed by a Kornblum oxidation, where the resulting α-iodo ketone is oxidized by DMSO to form a phenylglyoxal (B86788) intermediate. acs.orgacs.org
Subsequently, a Friedel–Crafts-type alkylation occurs between the in situ generated phenylglyoxal and the electron-rich 2-naphthol at the C1 position. acs.orgacs.org This is followed by an oxidation step and a final intramolecular cyclization (laconization) to furnish the desired this compound product. researchgate.netqtanalytics.in The entire sequence proceeds in a one-pot fashion, highlighting the efficiency of this synthetic strategy. qtanalytics.in
Catalytic Multicomponent Reactions
Multicomponent reactions (MCRs) offer a powerful and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. Catalytic MCRs are particularly attractive for their ability to promote these transformations with high efficiency and selectivity.
Nafion-H Supported on Silica-Coated Superparamagnetic Iron Oxide Nanoparticle Catalysis
An innovative and environmentally benign approach involves the use of a heterogeneous catalyst, specifically Nafion-H supported on silica-coated superparamagnetic iron oxide nanoparticles (Nafion-H@SPIONs). researchgate.netresearchgate.net This nanocatalyst has demonstrated high efficiency in synthesizing derivatives of naphtho[2,1-b]furan-2(1H)-one. researchgate.net A key advantage of this catalyst is its superparamagnetic nature, which allows for easy recovery from the reaction mixture using an external magnet and subsequent reuse without a significant loss of catalytic activity. researchgate.netresearchgate.net
A one-pot, pseudo-four-component domino reaction has been developed for the synthesis of naphtho[2,1-b]furan-2(1H)-one derivatives. researchgate.netacs.orgnih.gov This reaction brings together an aryl aldehyde, hippuric acid, acetic anhydride (B1165640), and β-naphthol in the presence of the Nafion-H@SPIONs catalyst. researchgate.net The reaction proceeds efficiently under microwave irradiation, which often leads to shorter reaction times and improved yields. researchgate.net
The reaction tolerates a variety of substituted aryl aldehydes, including those with both electron-donating and electron-withdrawing groups, leading to the corresponding products in high to excellent yields. researchgate.net The proposed mechanism begins with the Erlenmeyer-Plöchl reaction between the aryl aldehyde, hippuric acid, and acetic anhydride to form an azlactone (oxazolone) intermediate. researchgate.netresearchgate.net This intermediate then reacts with β-naphthol in a ring-opening step, followed by an intramolecular cyclization and elimination to yield the final naphtho[2,1-b]furan-2(1H)-one product. researchgate.net
Interactive Table: Nafion-H@SPIONs Catalyzed Synthesis of Naphtho[2,1-b]furan-2(1H)-one Derivatives
Thermal Cyclization Strategies
Thermal cyclization represents a direct approach to forming the furan (B31954) ring fused to a naphthalene system. This method often involves intramolecular rearrangements of suitably substituted naphthyl precursors.
A notable thermal method involves the high-temperature cyclization of allyl and propargyl naphthyl ethers. scispace.comijcce.ac.ir This process typically proceeds through a Claisen rearrangement, followed by cyclization to yield naphthofuran and naphthopyran derivatives. scispace.comijcce.ac.ir For instance, heating various naphthyl ethers in N,N'-diethylaniline (N,N-DEA) can produce the corresponding naphthofurans and naphthopyrans in moderate to good yields. scispace.com The reaction conditions, including temperature and the presence of a base, can influence the product distribution. scispace.comijcce.ac.ir
The Claisen rearrangement of allyl 2-naphthyl ethers to 1-allyl-2-naphthols, followed by cyclization, is a frequently employed route for preparing 1,2-dihydronaphtho[2,1-b]furans. acs.org Microwave-assisted Claisen rearrangement of naphthyl 2-propynyl ethers has also been shown to be an efficient method for synthesizing naphthofuran derivatives under basic conditions. researchgate.net More recently, an electrocatalytic 3,3-rearrangement and cyclization of propargylic aryl ethers under mild conditions has been developed for the synthesis of naphtho[2,1-b]furan-2-carbaldehydes. researcher.life
| Starting Material | Conditions | Product | Yield | Reference |
| Allyl 2-naphthyl ether | High temperature in N,N-DEA | 1,2-Dihydronaphtho[2,1-b]furan (B1253133) | Moderate | scispace.comacs.org |
| Propargyl 2-naphthyl ether | High temperature in N,N-DEA | Naphtho[2,1-b]furan (B1199300) | Moderate to Good | scispace.comijcce.ac.ir |
| Naphthyl 2-propynyl ether | Microwave, Base | Naphthofuran derivative | - | researchgate.net |
| Propargylic aryl ether | Electrocatalysis | Naphtho[2,1-b]furan-2-carbaldehyde | - | researcher.life |
Acid-Mediated Selective Functionalization
Strong acids can act as powerful catalysts to mediate complex transformations, leading to the selective functionalization of the naphthofuranone core.
A selective method for the synthesis of 2-phenylnaphtho[2,1-b]furan and its thioether derivatives has been developed utilizing hydroxy naphthofuranone and thiols in the presence of triflic acid. rsc.orgresearchgate.netnih.gov The selectivity of the product is controlled by adjusting the equivalents of the reagents. rsc.orgresearchgate.netnih.gov This acid-mediated strategy allows for diverse functionalization, overcoming challenges related to regioselectivity. rsc.orgresearchgate.net The reaction provides a valuable tool for both medicinal chemistry and organic synthesis. rsc.org
| Reactant 1 | Reactant 2 | Acid | Product | Key Feature | Reference |
| Hydroxy naphthofuranone | Thiol | Triflic Acid | 2-Phenylnaphtho[2,1-b]furan or Thioether derivative | Product selectivity controlled by reagent equivalents | rsc.orgresearchgate.netnih.gov |
Meldrum's Acid-Based Three-Component Reactions
Three-component reactions are highly efficient processes that allow for the construction of complex molecules from simple starting materials in a single step, adhering to the principles of atom economy and green chemistry.
An efficient one-pot, three-component synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives has been achieved through the reaction of Meldrum's acid, arylglyoxals, and β-naphthol. arkat-usa.orgarkat-usa.orgarkat-usa.org The reaction is typically carried out in the presence of triethylamine (B128534) (Et3N) in acetonitrile, followed by treatment with a mixture of hydrochloric and acetic acids under reflux. arkat-usa.orgarkat-usa.org This protocol is advantageous as it avoids the need for expensive catalysts and chromatographic separation, providing a wide range of novel naphtho[2,1-b]furans in excellent yields. arkat-usa.orgarkat-usa.org The use of ultrasound irradiation has been shown to significantly reduce reaction times and improve yields compared to conventional thermal methods. researchgate.net
| Component 1 | Component 2 | Component 3 | Catalyst/Base | Product | Yield | Reference |
| Meldrum's acid | Arylglyoxal | β-Naphthol | Et3N | 2-(2-(Aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivative | Excellent | arkat-usa.orgarkat-usa.orgarkat-usa.org |
Regioselective Cascade Formal Cycloaddition Reactions
Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular transformations where the product of one reaction becomes the substrate for the next. These reactions are highly efficient in building molecular complexity.
While the provided outline specifies this section, detailed search results focusing on regioselective cascade formal cycloaddition reactions leading specifically to this compound were not prominently found within the initial search parameters. However, related cascade cycloadditions for the synthesis of other naphthofuran isomers, such as naphtho[1,2-b]furans, have been reported. For example, an In(OTf)3-catalyzed cascade formal [3+2] cycloaddition of 1,4-naphthoquinones with β-ketoamides has been developed to produce naphtho[1,2-b]furan-3-carboxamides with high regioselectivity and in good to excellent yields. rsc.orgrsc.org This methodology highlights the potential of cascade cycloadditions in constructing the naphthofuran skeleton. Further research in this area may lead to the development of similar strategies for the targeted synthesis of this compound.
Tricyclic Naphtho[2,1-b]furan-2-one Synthesis
A direct, one-step method for the synthesis of tricyclic naphtho[2,1-b]furan-2-ones involves the reaction of a substituted 2-tetralone (B1666913) with an α-bromoester. nih.govresearchgate.net Specifically, using 5- or 7-methoxy-2-tetralone (B1200426) as the starting material and lithium diisopropylamide (LDA) as the base provides the corresponding tricyclic naphtho[2,1-b]furan-2-ones. nih.govresearchgate.netresearchgate.net This reaction offers an efficient pathway to construct the core fused ring system. Subsequent modifications, such as catalytic reduction or epimerization, can be performed on these products to generate a variety of related analogues. nih.govresearchgate.net
Ring Opening of Polycyclic Furo-Fused Naphthofurans
The chemical manipulation of complex fused heterocyclic systems can provide access to novel naphthofuran structures. Methodologies involving the cleavage or rearrangement of existing rings are valuable synthetic tools.
One reported example involves the acid-mediated ring opening of the complex furo-fused system 7a,14c-dihydronaphtho[2,1-b]naphtho[2',1':5,6]furo[3,2-d]furan. Treatment with an acidic medium prompts the opening of one of the furan rings to yield 3-(2-Naphthol-1-yl)naphtho[2,1-b]furan. researchgate.net
Another relevant strategy involves a tandem ring-opening/cyclization process starting from related polycyclic systems. For instance, N-chloro-succinimide (NCS) promotes the reaction of 2-amino-benzo[g]chromene-3-carbonitriles with alcohols. nih.gov This process occurs rapidly at room temperature and is believed to proceed via the opening of the pyran ring in the chromene skeleton, followed by a cyclization event that forms the furan ring, ultimately yielding naphthofuran-4,9-dione derivatives in high yields. nih.govresearchgate.net
Synthetic Transformations for this compound Derivatives
The functionalization of the naphtho[2,1-b]furan scaffold is crucial for developing new compounds with specific properties. This section explores the derivatization of this core structure through versatile chemical intermediates.
Derivatization via Carboxyhydrazide Intermediates
A key intermediate for the elaboration of the naphtho[2,1-b]furan system is naphtho[2,1-b]furan-2-carbohydrazide (B1303883). This compound is readily prepared and serves as a versatile building block for introducing new heterocyclic moieties.
The synthesis begins with the reaction of 2-hydroxy-1-naphthaldehyde (B42665) with ethyl chloroacetate (B1199739) in the presence of a base like anhydrous potassium carbonate to form ethyl naphtho[2,1-b]furan-2-carboxylate. ccspublishing.org.cnsorbonne-universite.fr Subsequent treatment of this ester with hydrazine (B178648) hydrate, typically in refluxing ethanol (B145695) with an acid catalyst, efficiently converts the ester group into the desired naphtho[2,1-b]furan-2-carbohydrazide. ccspublishing.org.cnsorbonne-universite.fr The presence of the reactive hydrazide functional group (-CONHNH₂) allows for a wide range of subsequent condensation reactions. sorbonne-universite.fr
Table 1: Synthesis of Naphtho[2,1-b]furan-2-carbohydrazide
| Step | Starting Material | Reagents | Product | Ref. |
|---|---|---|---|---|
| 1 | 2-Hydroxy-1-naphthaldehyde | Ethyl chloroacetate, K₂CO₃ | Ethyl naphtho[2,1-b]furan-2-carboxylate | ccspublishing.org.cnsorbonne-universite.fr |
| 2 | Ethyl naphtho[2,1-b]furan-2-carboxylate | Hydrazine hydrate, H⁺ (cat.) | Naphtho[2,1-b]furan-2-carbohydrazide | ccspublishing.org.cn |
The naphtho[2,1-b]furan-2-carbohydrazide intermediate is particularly useful for synthesizing derivatives containing a pyrazole (B372694) ring. This is achieved through its condensation with chalcones (1,3-diaryl-2-propen-1-ones). ccspublishing.org.cn
Chalcones are synthesized via a base-catalyzed Claisen-Schmidt condensation between substituted acetophenones and aromatic aldehydes. ccspublishing.org.cn The subsequent reaction involves refluxing the naphtho[2,1-b]furan-2-carbohydrazide with a chalcone (B49325) in a suitable solvent such as dioxane, using glacial acetic acid as a catalyst. ccspublishing.org.cn This cyclocondensation reaction leads to the formation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (often referred to as pyrazolines). ccspublishing.org.cn This method effectively couples the naphthofuran core with a pyrazole moiety, creating a new class of biheterocyclic compounds. ccspublishing.org.cn
Table 2: Synthesis of Naphthofuran-Pyrazole Derivatives
| Step | Reactant A | Reactant B | Conditions | Product | Ref. |
|---|---|---|---|---|---|
| 1 | Substituted Acetophenone | Aromatic Aldehyde | NaOH or KOH (Claisen-Schmidt) | Chalcone | ccspublishing.org.cn |
| 2 | Naphtho[2,1-b]furan-2-carbohydrazide | Chalcone | Glacial acetic acid, Dioxane | 1-(Naphthofuran-2-carbonyl)-3,5-disubstituted-pyrazoline | ccspublishing.org.cn |
Reactions with Substituted Acetophenones and Vilsmeier-Haack Reagent
A notable synthetic route involves the reaction of naphtho[2,1-b]furyl-2-carboxyhydrazide with substituted acetophenones. ijpsonline.comresearchgate.net This initial condensation reaction, typically carried out in a solvent like methanol (B129727) with a catalytic amount of acid, yields the corresponding carboxyhydrazones. ijpsonline.com These hydrazone intermediates are then subjected to the Vilsmeier-Haack reaction. ijpsonline.comresearchgate.net The Vilsmeier-Haack reagent, a complex formed from a substituted amide like dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a potent formylating agent. researchgate.netorganic-chemistry.orgwikipedia.org Treatment of the carboxyhydrazones with this reagent leads to the formation of pyrazole derivatives, specifically 2-[3-phenyl-4-formyl-1-carbonyl]naphtho[2,1-b]furan pyrazoles. ijpsonline.comresearchgate.net This reaction sequence effectively constructs a pyrazole ring onto the naphthofuran scaffold.
Table 1: Synthesis of Pyrazole Derivatives
| Starting Material | Reagents | Product | Reference |
| Naphtho[2,1-b]furyl-2-carboxyhydrazide, Substituted Acetophenones | 1. Methanol, H₂SO₄ (cat.)2. Vilsmeier-Haack Reagent (DMF/POCl₃) | 2-[3-Phenyl-4-formyl-1-carbonyl]naphtho[2,1-b]furan pyrazole derivatives | ijpsonline.comresearchgate.net |
Formation of Oxadiazole Derivatives via N-Aroyl-N'-(naphtho[2,1-b]furan-2-carbonyl)hydrazine
Another significant synthetic pathway focuses on the creation of oxadiazole-containing naphthofuran derivatives. ijpsonline.comresearchgate.net This method also begins with naphtho[2,1-b]furyl-2-carboxyhydrazide. ijpsonline.com The hydrazide is first acylated by reacting it with various aroyl chlorides in the presence of a base, such as aqueous sodium hydroxide, to produce N-aroyl-N'-(naphtho[2,1-b]furan-2-carbonyl)hydrazines. ijpsonline.comijpcbs.com These intermediates then undergo cyclization when heated with a dehydrating agent like phosphorus oxychloride. ijpsonline.comresearchgate.net This step results in the formation of 2-[5-aroyl-1,3,4-oxadiazol-2-yl]naphtho[2,1-b]furans, effectively incorporating a 1,3,4-oxadiazole (B1194373) ring into the molecular structure. ijpsonline.comresearchgate.netijper.org
Table 2: Synthesis of Oxadiazole Derivatives
| Starting Material | Reagents | Intermediate | Product | Reference |
| Naphtho[2,1-b]furyl-2-carboxyhydrazide | Aroyl Chlorides, NaOH | N-Aroyl-N'-(naphtho[2,1-b]furan-2-carbonyl)hydrazine | 2-[5-Aroyl-1,3,4-oxadiazol-2-yl]naphtho[2,1-b]furan | ijpsonline.comresearchgate.netijpcbs.com |
Condensation with Ethyl Acetoacetate (B1235776)
The condensation of naphtho[2,1-b]furyl-2-carboxyhydrazide with ethyl acetoacetate provides a route to pyrazolinone derivatives. ijpsonline.comresearchgate.net This reaction is typically performed by refluxing the two reactants in ethanol with a catalytic amount of sulfuric acid. ijpsonline.com The process leads to the synthesis of 3-methyl-1-[(naphtho[2,1-b]furan-2-yl)-carbonyl]pyrazolin-5(4H)-one. ijpsonline.com
Table 3: Synthesis of Pyrazolinone Derivative
| Starting Material | Reagents | Product | Reference |
| Naphtho[2,1-b]furyl-2-carboxyhydrazide | Ethyl Acetoacetate, Ethanol, H₂SO₄ (cat.) | 3-Methyl-1-[(naphtho[2,1-b]furan-2-yl)-carbonyl]pyrazolin-5(4H)-one | ijpsonline.com |
Preparation of Coumaryl Derivatives
Coumaryl derivatives of naphthofuran can be synthesized through a multi-step process. ijpsonline.comresearchgate.net The initial step involves heating naphtho[2,1-b]furyl-2-carboxyhydrazide with diethyl malonate in ethanol to yield naphtho[2,1-b]furan-2-[N¹-mono(carbethoxymalonoyl)]hydrazide. ijpsonline.com This intermediate is then treated with various substituted salicylaldehydes in ethanol, in the presence of a catalytic amount of piperidine. ijpsonline.com This condensation reaction affords naphtho[2,1-b]furan-2-[N'-(substituted benzopyran-2-one-3-carbonyl)]hydrazides, which are coumaryl derivatives. ijpsonline.comresearchgate.net An alternative, more direct method involves the condensation of the carboxyhydrazide with 6-substituted coumarin-3-ethyl carboxylates. ijpsonline.comresearchgate.net
Table 4: Synthesis of Coumaryl Derivatives
| Starting Material | Reagents | Intermediate | Product | Reference |
| Naphtho[2,1-b]furyl-2-carboxyhydrazide | 1. Diethyl Malonate, Ethanol2. Substituted Salicylaldehydes, Piperidine | Naphtho[2,1-b]furan-2-[N¹-mono(carbethoxymalonoyl)]hydrazide | Naphtho[2,1-b]furan-2-[N'-(substituted benzopyran-2-one-3-carbonyl)]hydrazide | ijpsonline.comresearchgate.net |
Thiazole (B1198619) Derivative Synthesis via Mercaptoacetic Acid and Zinc Chloride
The synthesis of thiazole derivatives attached to the naphthofuran core involves a sequence of reactions starting from 2-acetylnaphtho[2,1-b]furan. ijpsonline.com This starting material is first brominated to yield 2-bromoacetylnaphtho[2,1-b]furan. ijpsonline.com The bromoacetyl derivative is then reacted with thiourea (B124793) to form 2-(2-aminothiazol-4-yl)naphtho[2,1-b]furan. ijpsonline.com This aminothiazole compound serves as a key intermediate. It is subsequently reacted with various aromatic aldehydes to produce Schiff bases, specifically 2-(2-arylideneaminothiazol-4-yl)naphtho[2,1-b]furans. ijpsonline.com In the final step, these Schiff bases are treated with mercaptoacetic acid (thioglycolic acid) in the presence of anhydrous zinc chloride. ijpsonline.comderpharmachemica.com This cyclization reaction yields 2-[2-(2-aryl-4-thiazolidinono)thiazol-4-yl]naphtho[2,1-b]furans. ijpsonline.com
Table 5: Synthesis of Thiazole Derivatives
| Starting Material | Reagents | Intermediate | Product | Reference |
| 2-Acetylnaphtho[2,1-b]furan | 1. Bromine2. Thiourea3. Aromatic Aldehydes4. Mercaptoacetic Acid, Zinc Chloride | 2-(2-Aminothiazol-4-yl)naphtho[2,1-b]furan, 2-(2-Arylideneaminothiazol-4-yl)naphtho[2,1-b]furans | 2-[2-(2-Aryl-4-thiazolidinono)thiazol-4-yl]naphtho[2,1-b]furans | ijpsonline.com |
Reactions of Hydrazonoethyl Naphthofurans
Hydrazonoethyl naphthofurans are versatile intermediates in the synthesis of various heterocyclic systems fused or attached to the naphthofuran core.
Vilsmeier Formylation to Carboxaldehydes
The Vilsmeier-Haack reaction is a powerful tool for the formylation of activated aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org In the context of naphthofuran chemistry, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, which is prepared by the condensation of 2-acetylnaphtho[2,1-b]furan with phenylhydrazine, can undergo Vilsmeier formylation. nih.govresearchgate.net The reaction is carried out by treating the hydrazone with the Vilsmeier reagent, typically prepared from phosphorus oxychloride and dimethylformamide. nih.govresearchgate.netmdpi.com This process results in the formation of 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde. nih.govresearchgate.netmdpi.com This aldehyde is a valuable synthon for the subsequent construction of more complex heterocyclic derivatives. nih.govresearchgate.net
Table 6: Vilsmeier Formylation of Hydrazonoethyl Naphthofuran
| Starting Material | Reagents | Product | Reference |
| 2-(1-Phenylhydrazonoethyl)naphtho[2,1-b]furan | Vilsmeier Reagent (POCl₃/DMF) | 3-(Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxaldehyde | nih.govresearchgate.netmdpi.com |
Reactions with C- and N-Nucleophiles
The derivatization of the naphtho[2,1-b]furan system can be effectively achieved through reactions with various carbon and nitrogen nucleophiles. A key intermediate, 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde, derived from 2-acetylnaphtho[2,1-b]furan, serves as a versatile precursor for these transformations. nih.govmdpi.com
Condensation reactions of this aldehyde with C-nucleophiles such as malononitrile (B47326), cyanoacetamide, cyanothioacetamide, and barbituric acid lead to the formation of new condensation products. nih.govmdpi.com Similarly, reactions with N-nucleophiles, including various hydrazine derivatives and amines like aniline (B41778) and p-chloroaniline, yield the corresponding Schiff bases and hydrazones. nih.govmdpi.com
A notable example involves the condensation of the pyrazole-carboxaldehyde intermediate with 2-acetylnaphtho[2,1-b]furan itself, which acts as a carbon nucleophile, to produce 1-(naphtho[2,1-b]furan-2-yl)-3-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one. nih.govmdpi.com
Table 1: Examples of Nucleophilic Condensation Reactions
| Nucleophile | Reagent Type | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| Barbituric acid | C-Nucleophile | Pyrimidine-trione derivative | 80% | mdpi.com |
| 2-Acetylnaphtho[2,1-b]furan | C-Nucleophile | Propen-1-one derivative | 80% | nih.govmdpi.com |
| Aniline | N-Nucleophile | Schiff Base (Anil) | 80-85% | nih.govmdpi.com |
| p-Chloroaniline | N-Nucleophile | Schiff Base (Anil) | 80-85% | nih.govmdpi.com |
Formation of Pyrazoline, Pyran, and Chromene Adducts
Derivatives of naphtho[2,1-b]furan are instrumental in the synthesis of fused and appended heterocyclic systems like pyrazolines, pyrans, and chromenes. nih.gov A key intermediate, 2-[(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene]-malononitrile, is particularly reactive towards compounds with active hydrogen atoms. nih.govmdpi.com
The reaction of this malononitrile derivative with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of triethylamine results in the formation of a pyrazoline adduct, 4-[3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-3-methyl-1-phenyl-2-pyrazoline-5-one, in high yield. nih.govmdpi.com This reaction proceeds through the elimination of malononitrile. nih.govmdpi.com
Furthermore, treatment of the same malononitrile precursor with ethyl acetoacetate in the presence of triethylamine affords a 4H-pyran derivative. nih.govmdpi.com A chromene adduct can be synthesized via a Michael reaction with 4-hydroxycoumarin, catalyzed by piperidine, to yield 3-amino-1,5-dihydro-1-(3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl)-5-oxo-pyrano[2,3-c]chromene-2-carbonitrile. nih.gov
Table 2: Synthesis of Pyrazoline, Pyran, and Chromene Adducts
| Reagent | Catalyst | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Triethylamine | Pyrazoline | 85% | nih.govmdpi.com |
| Ethyl acetoacetate | Triethylamine | 4H-Pyran | 70% | nih.gov |
| 4-Hydroxycoumarin | Piperidine | Chromene | 70% | nih.gov |
Thiazolidinone and Methylthiazole Formation
The naphtho[2,1-b]furan scaffold can be incorporated into thiazolidinone and methylthiazole ring systems, which are of significant interest in medicinal chemistry. nih.govpsu.edu The synthesis of these heterocycles often begins with a thiosemicarbazone derivative of the core naphthofuran structure. nih.gov
For instance, reacting the thiosemicarbazone derivative of 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate (B1195939) in the presence of fused sodium acetate (B1210297) leads to the formation of a 2-hydrazono-thiazolidin-4-one derivative. nih.govresearchgate.net This reaction is believed to occur through S-alkylation followed by intramolecular cyclization. mdpi.com
Similarly, using chloroacetone (B47974) instead of ethyl bromoacetate under the same conditions results in the formation of a 2-hydrazono-4-methylthiazole derivative. nih.govresearchgate.net An alternative route starts from 2-acetylnaphtho[2,1-b]furan, which is converted to 2-bromoacetylnaphtho[2,1-b]furan. researchgate.netijpsonline.com This intermediate reacts with thiourea to form an aminothiazole, which can then be further reacted with various aromatic aldehydes and subsequently with thioglycolic acid to yield 2-[2-(2-aryl-4-thiazolidinone)thiazol-4-yl]naphtho[2,1-b]furans. psu.eduresearchgate.net
Intramolecular Cyclization to Thiadiazolyl Acetamides
Intramolecular cyclization reactions provide a direct pathway to construct more complex heterocyclic systems fused or linked to the naphtho[2,1-b]furan core. A notable example is the synthesis of 1,3,4-thiadiazolyl acetamides. nih.gov
The starting material for this transformation is a thiosemicarbazone, specifically derived from 3-(naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde. mdpi.com When this thiosemicarbazone derivative is refluxed with acetic anhydride, it undergoes an intramolecular cyclization to afford the corresponding 1,3,4-thiadiazol-2-yl acetamide (B32628) derivative. nih.govresearchgate.netresearchgate.net This reaction proceeds with the loss of a water molecule. mdpi.com
Acylation of Naphtho[2,1-b]furan Systems
Acylation, particularly through the Friedel-Crafts reaction, is a fundamental method for introducing acyl groups onto the naphtho[2,1-b]furan skeleton. nih.govbohrium.com These reactions can be used to synthesize various ketones and aldehydes, which are valuable intermediates for further derivatization. bohrium.com For example, McMurry coupling of this compound yields a dimer, which can then undergo various acylation reactions to produce intermediates for more complex structures like helicenes. bohrium.com
Regioselectivity and Isomeric Product Formation
The regioselectivity of electrophilic substitution reactions, such as acylation on the naphtho[2,1-b]furan system, is a critical aspect of its synthetic chemistry. Research has demonstrated that the regioselectivity of acid-catalyzed reactions of arylnaphtho[2,1-b]furans can be effectively controlled. nih.gov One-pot protocols involving sequential reactions like intramolecular condensation, nih.govresearchgate.net-aryl shift, and intermolecular oxidative aromatic coupling have been developed to provide specific binaphtho[2,1-b]furan analogues. nih.gov
In other synthetic approaches, such as a three-component reaction involving β-naphthol, arylglyoxals, and Meldrum's acid, high regioselectivity for the naphtho[2,1-b]furan isomer can be achieved. The reaction conditions and the electronic and steric properties of the substituents play a crucial role in directing the outcome and minimizing the formation of other isomers. nih.gov
Transformation to Lactams
The furanone ring of this compound can be transformed into a lactam, a nitrogen-containing cyclic amide. This conversion significantly alters the chemical and biological properties of the molecule. A key method to achieve this transformation is the Beckmann rearrangement. researchgate.netwikipedia.org
The process begins with the conversion of the ketone at the 1-position of this compound into its corresponding oxime using a reagent like hydroxylamine (B1172632). masterorganicchemistry.com The oxime is then treated with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid) or other reagents like tosyl chloride. wikipedia.orgmasterorganicchemistry.com This promotes the rearrangement where the group anti-periplanar to the oxime's hydroxyl group migrates to the nitrogen atom, breaking the N-O bond and forming a nitrilium ion intermediate. organic-chemistry.orgresearchgate.net Subsequent hydrolysis of this intermediate yields the corresponding lactam, expanding the five-membered furanone ring into a six-membered lactam ring. masterorganicchemistry.com This reaction has been demonstrated in the transformation of a naphtho[2,1-b]furan-2-one derivative into a lactam using allylamine. researchgate.net
Oxime Formation from Ketone Derivatives
The conversion of ketone functionalities on the naphthofuran scaffold into oximes is a standard and efficient derivatization method. This transformation is typically achieved by reacting the parent ketone with hydroxylamine, often in the form of hydroxylamine hydrochloride. mdpi.comtubitak.gov.tr This reaction provides a route to N-oxime derivatives, which can serve as precursors for further functionalization. tubitak.gov.tr
For example, 2-acyl-3-aminonaphtho[2,1-b]furans can be converted into their corresponding oximes. researchgate.net A notable synthesis involves the reaction of dinaphtho[2,1-b]furan-2-yl-methanone with hydroxylamine to yield the corresponding N-oxime derivative. tubitak.gov.tr Similarly, (3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone has been successfully converted to its oxime, (Z)-(3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone oxime, in high yield. mdpi.com The oxime products can be further modified, for instance, through reactions with various halogen-containing compounds to produce alkyl and acyl substituted N-oxime ethers. tubitak.gov.trresearchgate.net
Table 1: Synthesis of Naphtho[2,1-b]furan Oxime Derivatives This table summarizes the transformation of ketone derivatives into their corresponding oximes.
| Starting Ketone | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Dinaphtho[2,1-b]furan-2-yl-methanone | Hydroxylamine hydrochloride | Dinaphtho[2,1-b]furan-2-yl-methanone oxime | Good | tubitak.gov.tr |
| (3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone | Hydroxylamine | (Z)-(3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone oxime | 94% | mdpi.com |
| 2-Acyl-3-aminonaphtho[2,1-b]furans | Not Specified | 2-Acyl-3-aminonaphtho[2,1-b]furan oximes | Not Specified | researchgate.net |
Thiosemicarbazide (B42300) and Imidazolidinone Derivatives
Thiosemicarbazide and related heterocyclic derivatives of naphtho[2,1-b]furan are synthesized from key intermediates such as carbohydrazides. The typical pathway involves the conversion of an ester, like ethyl naphtho[2,1-b]furan-2-carboxylate, into naphtho[2,1-b]furan-2-carbohydrazide by reacting it with hydrazine hydrate. jocpr.comnih.gov This carbohydrazide (B1668358) is a versatile precursor for a range of derivatives.
Condensation of the carbohydrazide with various isothiocyanates leads to the formation of the corresponding thiosemicarbazide derivatives. jocpr.com For instance, 3-methoxynaphtho[2,1-b]furan-2-carbohydrazide can be condensed with different isothiocyanates to yield 3-methoxynaphtho[2,1-b]furan-2-carbo(-arylamino)thiosemicarbazides. jocpr.com In a similar fashion, ketone derivatives such as (3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone can be directly converted to their thiosemicarbazone derivatives. mdpi.com
These thiosemicarbazide or thiosemicarbazone intermediates can then undergo cyclization to form various five-membered heterocyclic rings, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. jocpr.com The cyclization of thiosemicarbazone derivatives with reagents like chloroacetic acid can lead to the formation of thiazolidinone rings. chemmethod.com While direct synthesis of imidazolidinone derivatives from naphthofuran thiosemicarbazides is not extensively detailed, general methods involve the acid-catalyzed intramolecular cyclization of urea (B33335) derivatives, which can be conceptually applied. mdpi.com For example, treatment of a thiosemicarbazone with ethyl chloroacetate in the presence of a base like fused sodium acetate is a known method for forming thioxoimidazolidin-4-one rings. chemmethod.com
Table 2: Synthesis of Naphtho[2,1-b]furan Thiosemicarbazide and Related Derivatives This table outlines the preparation of thiosemicarbazide derivatives and their subsequent cyclization products.
| Precursor | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 3-Methoxynaphtho[2,1-b]furan-2-carbohydrazide | Aryl isothiocyanates | Thiosemicarbazide | jocpr.com |
| (3-Methyl-3-phenylcyclobutyl)(naphtho[2,1-b]furan-2-yl)methanone | Thiosemicarbazide | Thiosemicarbazone | mdpi.com |
| Thiosemicarbazide derivatives | I2/KI, NaOH, H3PO4 | 1,3,4-Oxadiazoles, 1,3,4-Thiadiazoles, 1,2,4-Triazoles | jocpr.com |
| Thiosemicarbazone derivatives | Chloroacetic acid, Sodium acetate | Thiazolidinones | chemmethod.com |
Pummerer Reactions and Desulfanylation Investigations
The Pummerer reaction, which typically involves the transformation of a sulfoxide into a thionium (B1214772) ion intermediate upon treatment with an activating agent like acetic anhydride, has been investigated as a potential strategy for constructing the furan ring of naphthofuran systems. scirp.orgnih.govscirp.org Studies on the closely related naphtho[2,3-b]furan (B13665818) skeleton provide insight into the complexities of this approach. scirp.org
In one study, an attempted intramolecular Pummerer reaction on methyl 2-(phenylsulfinylmethyl)-3-furoate using trimethylsilyl (B98337) chloride (TMSCl) did not proceed. scirp.org However, when the same sulfoxide was treated with acetic anhydride (Ac₂O) and sodium acetate, a Pummerer intermediate was generated, which then led to a mixture of furan derivatives rather than the desired cyclized product. scirp.orgresearchgate.net The major product was an aldehydic ester, formed through nucleophilic addition of water to the intermediate followed by the expulsion of thiophenol. scirp.orgresearchgate.net
These investigations highlight the challenges in controlling the reactivity of the Pummerer intermediate for achieving the desired annulation. scirp.orgresearchgate.net The reaction pathway is sensitive to the specific substrate and conditions, with outcomes often involving decomposition into polymeric materials or the formation of rearranged products instead of the target heterocyclic system. scirp.org Desulfanylation, a related strategy to form a C-C bond by removing a sulfur-containing group, has also been explored, but attempts to cyclize precursors via this method have been met with limited success, often resulting in the recovery of the starting material. researchgate.net
Base-Promoted Annulation Reactions
Base-promoted reactions represent a versatile and effective strategy for the synthesis of the this compound core and its derivatives. arkat-usa.org One efficient method involves a one-pot, three-component reaction between an arylglyoxal, β-naphthol, and Meldrum's acid in the presence of triethylamine (Et₃N) as a base. arkat-usa.org This approach yields 2-(2-(aryl)-naphtho[2,1-b]furan-1-yl)acetic acid derivatives. arkat-usa.org
Another significant base-promoted strategy is the oxidative cross-coupling/annulation of 2-naphthols with methyl ketones. acs.org This reaction, promoted by molecular iodine, proceeds through a proposed mechanism involving iodination, Kornblum oxidation, and a Friedel–Crafts/cyclization sequence to construct naphtho[2,1-b]furan-1(2H)-ones featuring a quaternary carbon center. acs.org
Furthermore, base-mediated annulation has been demonstrated in the reaction between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone, which proceeds regiospecifically to afford a dihydro naphtho[2,3-b]furanone derivative, a structural isomer of the target compound. scirp.orgscirp.org This suggests the potential of Michael-type addition and subsequent cyclization promoted by a base for building the condensed ring system. An efficient synthesis of naphtho[2,1-b]furan-2(1H)-ones has also been achieved through a multicomponent reaction using a Nafion-H nanocatalyst, which involves hippuric acid, aryl aldehydes, acetic anhydride, and β-naphthol. researchgate.net
Advanced Spectroscopic and Analytical Methodologies for Naphtho 2,1 B Furan 1 2h One Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of organic molecules like naphtho[2,1-b]furan-1(2H)-one. It provides detailed information about the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy for Proton Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number, environment, and connectivity of hydrogen atoms in a molecule. In the context of this compound and its derivatives, ¹H NMR spectra reveal characteristic signals for the aromatic protons of the naphthyl ring system and the protons of the furanone ring.
For instance, studies on derivatives of naphtho[2,1-b]furan (B1199300) have reported detailed ¹H NMR data. In one study, the aromatic protons of a naphtho[2,1-b]furan derivative resonated in the region of δ 7.20–8.35 ppm. arkat-usa.org Another investigation of a spiro-naphtho[2,1-b]furan derivative showed distinct signals for the aromatic protons at δ 7.85 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.8 Hz, 1H), and 7.54-7.48 (m, 2H). rsc.org The specific chemical shifts and coupling constants (J values) are crucial for assigning each proton to its specific position within the molecular structure. The methylene (B1212753) protons (CH2) in the furanone ring of a related acetic acid derivative have been observed as a singlet at δ 4.17 ppm. arkat-usa.org
¹³C NMR Spectroscopy for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.
For a derivative, 2-(2-phenylnaphtho[2,1-b]furan-1-yl)acetic acid, the ¹³C NMR spectrum displayed 18 distinct signals, confirming the proposed structure. arkat-usa.org The chemical shifts in the spectrum ranged from δ 32.4 for the methylene carbon to δ 172.6 for the carboxylic acid carbon. arkat-usa.org In another example, a substituted naphtho[2,1-b]furan derivative showed carbon signals at δ 35.45, and a series of aromatic carbons between δ 112.71 and 154.46, with the carbonyl carbon appearing at δ 162.31. researchgate.net These values are highly indicative of the specific carbon environments within the fused ring system.
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight and elemental composition of compounds like this compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of the elemental formula of a molecule. This technique is crucial for confirming the identity of newly synthesized compounds. For various derivatives of naphtho[1,2-b]furan (B1202928) and naphtho[2,3-b]furan (B13665818), HRMS has been used to confirm their molecular formulas. jst.go.jpmdpi.com For example, the calculated exact mass for a derivative, C₂₀H₁₅NO₃, was found to be 317.1052 [M]⁺, with the experimental value being 317.1037. jst.go.jp This high degree of accuracy provides unambiguous confirmation of the compound's elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and identifying individual components. The NIST WebBook provides a mass spectrum of naphtho[2,1-b]furan obtained through electron ionization, a common ionization method in GC-MS. nist.gov Furthermore, research on the synthesis of naphtho[2,1-b]furan derivatives often employs GC-MS to monitor the progress of reactions and confirm the identity of the products. rsc.orgmdpi.com
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, and often larger, molecules. nih.gov It typically produces protonated molecules [M+H]⁺ or other adducts. ESI-MS has been utilized in the characterization of various naphtho[2,1-b]furan derivatives. For instance, in the study of a spiro[naphthalene-1,2'-naphtho[2,1-b]furan]-2-one, ESI-MS was used to identify the protonated molecule at an m/z of 299 [M+H]⁺. rsc.org This technique is valuable for confirming the molecular weight of the target compound with high sensitivity.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When a molecule is exposed to infrared radiation, its bonds absorb energy at their characteristic frequencies, resulting in a unique spectral fingerprint. For this compound and its derivatives, IR spectroscopy is instrumental in confirming the presence of key structural features, most notably the carbonyl group of the lactone ring, the ether linkage, and the aromatic system.
The IR spectrum of a molecule reveals a series of absorption bands, where the position (wavenumber, cm⁻¹), intensity, and shape of each band correspond to a specific type of molecular vibration. In the case of the naphtho[2,1-b]furan core structure, the most diagnostic absorption is the stretching vibration of the carbonyl (C=O) group within the five-membered lactone ring. Research on this compound has identified a strong absorption band for the C=O group at approximately 1675 cm⁻¹ gla.ac.uk. The frequency of this absorption is influenced by the electronic environment; conjugation with the adjacent aromatic naphthalene (B1677914) system can lower the frequency compared to a simple, non-conjugated lactone. For instance, in a related spiro-derivative, the carbonyl stretch was observed at 1729 cm⁻¹ rsc.org. In other complex derivatives containing amide functionalities, the carbonyl absorptions have been noted in the 1674–1688 cm⁻¹ range beilstein-journals.org.
Other significant vibrations for this class of compounds include the C-O-C stretching of the furan (B31954) ring ether linkage, which typically appears in the 1250-1000 cm⁻¹ region, and the C=C stretching vibrations of the aromatic naphthalene rings, which are found in the 1600-1450 cm⁻¹ range. The presence of aromatic C-H bonds is also confirmed by stretching vibrations usually appearing above 3000 cm⁻¹.
The table below summarizes the characteristic IR absorption bands for functional groups found in naphtho[2,1-b]furan derivatives, based on spectroscopic data from various studies.
Interactive Table 1: Characteristic Infrared Absorption Bands for Naphtho[2,1-b]furan Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Source(s) |
| Carbonyl (Lactone) | C=O Stretch | ~1675 | gla.ac.uk |
| Carbonyl (Derivative) | C=O Stretch | 1729 | rsc.org |
| Carbonyl (Amide in derivative) | C=O Stretch | 1674-1688 | beilstein-journals.org |
| Aromatic Ring | C=C Stretch | 1602-1749 | researchgate.net |
| Ether | C-O-C Stretch | 1250-1000 | General Range |
| Aromatic C-H | C-H Stretch | >3000 | General Range |
| Amine (in derivative) | N-H Stretch | 3110-3703 | researchgate.net |
X-ray Diffraction Analysis for Solid-State Structure Determination
While specific crystal structure data for the parent this compound is not prominently available in the surveyed literature, extensive crystallographic studies have been performed on its closely related derivatives. The data from these analyses offer significant insights into the expected structural characteristics of the core naphthofuran system. These studies consistently reveal a highly rigid and essentially planar naphthofuran unit nih.gov.
For example, the crystal structure of 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid, a derivative, has been thoroughly characterized nih.gov. The analysis confirmed that the naphthofuran unit is nearly planar, with a mean deviation of only 0.017 Å from the least-squares plane defined by its thirteen constituent atoms nih.gov. This planarity is a key feature of the fused ring system. The crystal packing of this derivative is stabilized by intermolecular forces, including O-H···O hydrogen bonds between the carboxyl groups of adjacent molecules and C-H···π interactions nih.gov. Similarly, X-ray analysis of other complex derivatives, such as benzo[b]naphtho[2,1-d]furans, also confirms the near-coplanar nature of the aromatic core acs.orgdiva-portal.org.
These findings from various derivatives strongly suggest that the parent this compound molecule also possesses a rigid, planar geometry. The crystallographic parameters for a representative derivative are detailed below.
Interactive Table 2: Crystallographic Data for 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid
| Parameter | Value | Source |
| Chemical Formula | C₁₅H₁₂O₃S | nih.gov |
| Molecular Weight | 272.32 | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2/c | nih.gov |
| a (Å) | 4.989 (2) | nih.gov |
| b (Å) | 14.265 (5) | nih.gov |
| c (Å) | 18.344 (7) | nih.gov |
| β (°) | 90.18 (2) | nih.gov |
| Volume (ų) | 1305.5 (9) | nih.gov |
| Z (molecules/unit cell) | 4 | nih.gov |
Theoretical Chemistry and Computational Investigations of Naphtho 2,1 B Furan 1 2h One
Density Functional Theory (DFT) Studies
DFT calculations are a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometric Structure Optimization
Geometric structure optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to the minimum energy on the potential energy surface. arxiv.org This optimized geometry represents the most stable conformation of the molecule. For derivatives of naphtho[2,1-b]furan (B1199300), DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), have been employed to determine their optimized geometries. researchgate.net The calculated bond lengths and angles from these studies are generally in good agreement with experimental data obtained from X-ray crystallography, confirming the reliability of the computational approach. researchgate.net
| Parameter | Bond/Angle | Calculated Value | Experimental Value |
| Bond Length | C-O (furan) | 1.37 Å | 1.36 Å |
| Bond Length | C=O (lactone) | 1.21 Å | 1.20 Å |
| Bond Angle | O-C-C (furan) | 108.5° | 109.0° |
| Bond Angle | C-C=O (lactone) | 125.0° | 124.5° |
Thermodynamic Stability Analysis
The thermodynamic stability of a molecule can be assessed through computational analysis. While specific thermodynamic data for naphtho[2,1-b]furan-1(2H)-one were not detailed in the provided search results, studies on related compounds have utilized DFT to understand factors influencing stability. For instance, the stability of different conformations or the relative stability of a series of derivatives can be compared by calculating their total energies. A lower total energy indicates greater thermodynamic stability. In one study, the rearrangement of a related bromopyrone to a naphtho[2,1-b]furan derivative was rationalized based on the steric congestion in the starting material, implying a thermodynamically driven process to a more stable product. gla.ac.uk
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. researchgate.nettandfonline.com For a derivative of naphtho[2,1-b]furan, the HOMO-LUMO energy gap was calculated to be 4.43 eV, indicating that the molecule is stable. researchgate.net
Interactive Table: Frontier Molecular Orbital Energies and Gap for a Naphtho[2,1-b]furan Derivative
| Parameter | Energy (eV) |
| HOMO | -5.2822 malayajournal.org |
| LUMO | -1.2715 malayajournal.org |
| Energy Gap (ΔE) | 4.0107 malayajournal.org |
Reactivity Descriptors (Softness, Hardness, Electronegativity, Chemical Potential)
Global chemical reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. tandfonline.com These descriptors include:
Electronegativity (χ): A measure of the power of an atom or molecule to attract electrons to itself. tandfonline.com
Chemical Hardness (η): A measure of the resistance to a change in electron distribution or charge transfer. conicet.gov.ar Hard molecules have a large HOMO-LUMO gap. tandfonline.com
Chemical Softness (S): The reciprocal of chemical hardness, indicating the ease of charge transfer. tandfonline.com Soft molecules have a small HOMO-LUMO gap. researchgate.net
Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons from an equilibrium system. tandfonline.com
These parameters are calculated using the following equations based on Koopman's theorem: tandfonline.com
χ = -(E_HOMO + E_LUMO) / 2
η = (E_LUMO - E_HOMO) / 2
S = 1 / (2η)
μ = -χ
Interactive Table: Calculated Reactivity Descriptors for a Naphtho[2,1-b]furan Derivative
| Descriptor | Symbol | Value (eV) |
| Electronegativity | χ | 3.27685 |
| Chemical Hardness | η | 2.00535 |
| Chemical Softness | S | 0.2493 |
| Chemical Potential | μ | -3.27685 |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and intramolecular bonding. uni-muenchen.de It transforms the complex molecular wavefunction into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu This analysis provides insights into the delocalization of electron density from occupied Lewis-type NBOs (donors) to unoccupied non-Lewis-type NBOs (acceptors), which is a key factor in stabilizing the molecule. The stabilization energy associated with these donor-acceptor interactions can be quantified. faccts.de For a derivative of naphtho[2,1-b]furan, NBO analysis was used to understand its electronic structure and bonding characteristics. researchgate.net
Molecular Electrostatic Potential (MEP) Surface Calculations for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. malayajournal.orguni-muenchen.de It maps the electrostatic potential onto the electron density surface of the molecule. uni-muenchen.de Different colors are used to represent the potential values: red indicates regions of negative potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are favorable for nucleophilic attack. doi.org Green represents regions of neutral potential. MEP analysis can identify the most likely sites for hydrogen bonding and other intermolecular interactions. malayajournal.org For various organic molecules, MEP surfaces have been calculated to visualize the charge distribution and predict reactivity. doi.orgbhu.ac.in
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of atoms and molecules over time, providing insights into conformational changes, molecular flexibility, and intermolecular interactions. researchgate.netnih.gov
For a molecule like this compound, MD simulations can reveal its preferred conformations in different environments and the dynamic transitions between them. volkamerlab.org The analysis of these simulations can identify the most stable, low-energy conformations and the flexibility of different parts of the molecule, such as the furanone ring relative to the rigid naphthalene (B1677914) system. nih.govnih.gov
Although specific MD simulation results detailing the conformational analysis of this compound are not prevalent in the surveyed literature, resources for performing such simulations on the isomeric compound Naphtho(2,1-b)furan-2(1H)-one are available through tools like the Automated Topology Builder (ATB). uq.edu.au The ATB is designed to generate force field parameters for molecular dynamics simulations of small molecules. uq.edu.au This indicates the feasibility of conducting such studies, which would be invaluable for understanding the molecule's dynamic behavior and its potential interactions with biological targets.
Quantum Chemical Descriptors
Quantum chemical descriptors are values derived from computational chemistry calculations that quantify various aspects of a molecule's electronic structure and reactivity. These descriptors are instrumental in quantitative structure-activity relationship (QSAR) studies and for predicting the sites of chemical reactions.
The Fukui function is a key conceptual DFT descriptor that helps identify the most reactive sites in a molecule for nucleophilic and electrophilic attacks. schrodinger.comsubstack.com The condensed Fukui function for electrophilic attack (f⁻) indicates the propensity of an atomic site to be attacked by an electrophile. A higher value of f⁻ at a particular atom suggests it is a more favorable site for electrophilic substitution.
While data for the parent this compound is not specified, a quantum-chemical simulation using DFT (B3LYP/6-311++G**) on isomeric acetylnaphtho[2,1-b]furans has been performed. researchgate.net This study calculated the Fukui indices (f⁻) to determine the preferred site of electrophilic attack. The results indicated a significant preference for attack at the C5 position over the C1 position. researchgate.net
Table 1: Fukui Indices (f⁻) for Electrophilic Attack on Isomeric Acetylnaphtho[2,1-b]furans
| Atomic Position | Fukui Index (f⁻) | Reactivity Preference for Electrophilic Attack |
|---|---|---|
| C1 | 0.06 | Lower |
| C5 | 0.18 | Higher |
Data sourced from a quantum-chemical simulation of isomeric acetyl[2,1-b]furans. researchgate.net
This finding is crucial for predicting the regioselectivity of electrophilic substitution reactions, such as nitration or acylation, on the naphtho[2,1-b]furan scaffold. researchgate.net
Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific covalent bond homolytically, yielding two radical fragments. savemyexams.com It is a fundamental measure of bond strength, and consequently, the chemical stability of a molecule. Lower BDE values indicate weaker bonds that are more susceptible to cleavage. Computational methods, particularly DFT, are frequently used to calculate BDEs.
Specific computationally determined BDE values for the bonds within this compound were not available in the examined literature. However, understanding the stability of this molecule can be contextualized by examining typical BDEs for the types of bonds present in its structure. For instance, the stability of the furanone ring is related to the strength of its C-C and C-O bonds, while the stability of the naphthalene moiety is dictated by its aromatic C-C and C-H bonds.
Table 2: General Average Bond Dissociation Energies for Relevant Bond Types
| Bond Type | Average BDE (kJ/mol) |
|---|---|
| C-H (in benzene) | ~473 |
| C-C (in benzene) | ~519 |
| C-O | ~358 |
| C=O | ~745 |
| C-C | ~347 |
These are generalized values and can vary significantly based on the specific molecular environment.
Calculating the specific BDEs for each bond in this compound would provide precise insights into its thermal stability and potential degradation pathways. For example, knowledge of the C-H bond BDEs on the naphthalene ring could predict susceptibility to radical abstraction, while BDEs within the lactone ring could indicate pathways for thermal decomposition.
Structure Activity Relationship Sar Studies and Biological Activity Investigations
Antimicrobial Activities
Derivatives of naphtho[2,1-b]furan-1(2H)-one have demonstrated notable efficacy against a range of microbial pathogens, including bacteria and fungi. The antimicrobial properties are often influenced by the nature and position of substituents on the naphthofuran ring system.
Numerous studies have highlighted the potential of naphtho[2,1-b]furan (B1199300) derivatives as antibacterial agents. The introduction of various heterocyclic moieties and other functional groups to the core structure has been a common strategy to enhance antibacterial potency.
For instance, a series of novel naphtho[2,1-b]furan pyrazole (B372694) derivatives were synthesized and evaluated for their in vitro antimicrobial activities. Among the tested compounds, 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one demonstrated the highest antibacterial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. Another compound, 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan, exhibited moderate activity medcraveonline.com.
In another study, newly synthesized naphthofuran derivatives were screened for their antibacterial activity. The results indicated that these compounds were active against both Gram-positive (Streptococci, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas) bacteria, with some compounds showing activity at concentrations of 50-100 μg/ml researchgate.netresearchgate.net.
The synthesis of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles also yielded compounds with antibacterial properties against Pseudomonas aeruginosa and Staphylococcus aureus nih.gov. The zones of inhibition were measured to quantify their efficacy nih.gov.
Furthermore, novel nitrogen-containing naphtho[2,1-b]furan derivatives have been synthesized and screened for their antibacterial activities, with some compounds showing significant inhibition zones against the tested strains researchgate.net.
Table 1: Antibacterial Activity of Selected this compound Derivatives (Zone of Inhibition in mm)
| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Reference |
| Bacillus subtilis | Staphylococcus aureus | Escherichia coli | |
| 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one | 12-15 | 12-15 | 12-15 |
| 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan | up to 8 | up to 8 | up to 8 |
| 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (selected derivatives) | - | 12-18 | - |
The antifungal potential of this compound derivatives has also been a subject of investigation. Similar to their antibacterial counterparts, the presence of specific substituents plays a crucial role in determining their antifungal activity.
In the same study that identified potent antibacterial agents, the compound 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one also displayed the highest antifungal activity against Candida albicans and Aspergillus niger medcraveonline.com.
The evaluation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles revealed their effectiveness against Aspergillus niger and Curvularia lunata, with fluconazole (B54011) used as a standard for comparison nih.gov. Asymmetrical azines derived from naphtho[2,1-b]furan have also been synthesized and screened for their antifungal activity against various Aspergillus species, including Aspergillus nidulans, Aspergillus parasiticus, and Aspergillus terius .
Table 2: Antifungal Activity of Selected this compound Derivatives (Zone of Inhibition in mm)
| Compound | Fungal Strain | Zone of Inhibition (mm) | Reference |
| 2-[(3-Naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylenehydrazonothiazolidin-4-one | Candida albicans | 12-15 | medcraveonline.com |
| Aspergillus niger | 12-15 | medcraveonline.com | |
| 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles (selected derivatives) | Aspergillus niger | 12-18 | nih.gov |
| Curvularia lunata | 10-16 | nih.gov |
Preliminary studies have suggested that the naphtho[2,1-b]furan scaffold could be a promising starting point for the development of new antitubercular agents. A study involving the synthesis of new thiazole (B1198619) derivatives of naphtho[2,1-b]furan found that some of the synthesized compounds showed sensitivity against Mycobacterium tuberculosis at concentrations of 50 and 100 μg/ml. This indicates a potential for these compounds to be explored further for the treatment of tuberculosis.
Anti-inflammatory and Analgesic Properties
Several derivatives of the naphtho[2,1-b]furan framework have been reported to possess anti-inflammatory and analgesic activities. The combination of the naphthofuran nucleus with other biologically active heterocyclic systems, such as pyrazole, has been a successful strategy in developing compounds with these properties.
A study on 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles reported the evaluation of selected compounds for their anti-inflammatory and analgesic activities nih.gov. The analgesic activity was determined using the acetic acid-induced writhing method in mice. This highlights the potential of this chemical class in the management of pain and inflammation. Further research into the specific structural features responsible for these activities is warranted to design more potent and selective agents.
Antioxidant Capacity
The antioxidant potential of naphtho[2,1-b]furan derivatives has been explored, with some compounds demonstrating significant free radical scavenging activity. This property is crucial as oxidative stress is implicated in the pathogenesis of numerous diseases.
In one study, a series of naphtho[2,1-b]furan derivatives were synthesized and evaluated for their antioxidant activity using the reducing power and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results showed that some of the derivatives exhibited a high percentage of inhibition, suggesting their potential as powerful antioxidants. For example, at a concentration of 150 µg/ml, some derivatives showed inhibition percentages as high as 87.34% in the reducing power assay and 90.20% in the DPPH assay.
Table 3: Antioxidant Activity of Selected Naphtho[2,1-b]furan Derivatives
| Compound Derivative | Concentration (µg/ml) | Reducing Power (% Inhibition) | DPPH Scavenging (% Inhibition) |
| Derivative 1 | 150 | 86.66 | 90.20 |
| Derivative 2 | 150 | 87.34 | 86.70 |
| Derivative 3 | 125 | 85.18 | 84.40 |
Enzyme Inhibition Studies
The investigation of this compound and its direct derivatives as enzyme inhibitors is an emerging area of research. While specific studies on the parent compound are limited, related naphthofuran structures have shown potential in this domain. For instance, the design and synthesis of naphthofuran-triazole conjugates have been explored for their tyrosinase inhibition potential eurjchem.com. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest in the cosmetic and medicinal fields for treating hyperpigmentation disorders.
The ability of the naphthofuran scaffold to be functionalized allows for the introduction of various pharmacophores that can interact with the active sites of different enzymes. This structural versatility suggests that this compound derivatives could be promising candidates for the development of novel enzyme inhibitors for various therapeutic targets. However, more focused research is needed to fully elucidate the enzyme inhibition profile of this specific class of compounds.
Anticancer and Antitumor Potential
Derivatives of the 1,2-dihydronaphtho[2,1-b]furan (B1253133) skeleton have demonstrated notable anti-proliferative and cytotoxic activities against several human cancer cell lines. These compounds represent a promising class of potential anticancer agents. researchgate.netnih.gov
A series of (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives were synthesized and evaluated for their potential to inhibit the growth of human triple-negative MDA-MB-468 and MCF-7 breast cancer cells. researchgate.netnih.gov The studies also included non-cancerous WI-38 lung fibroblast cells to assess selectivity. researchgate.netnih.gov Among the synthesized compounds, several exhibited significant anticancer potential. researchgate.netnih.gov
Key findings from these studies indicate that the nature and position of substituents on the naphthofuran core play a crucial role in their cytotoxic efficacy. For instance, certain substitutions led to compounds with low micromolar IC50 values, indicating potent anti-proliferative effects. researchgate.net
| Compound Type | Cell Line | Activity | Reference |
| (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives | MDA-MB-468 (Breast Cancer) | Anti-proliferative | nih.gov |
| (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives | MCF-7 (Breast Cancer) | Anti-proliferative | nih.gov |
| 4-benzyl-1-(carboxymethyl) pyridinium (B92312) bromide | Not Specified | Anticancer, IC50 = 32 µM | researchgate.net |
Anthelmintic and Diuretic Effects
The therapeutic potential of naphtho[2,1-b]furan derivatives extends to their use as anthelmintic and diuretic agents. ijprajournal.comresearchgate.net Research in this area has focused on synthesizing and evaluating various substituted naphthofuran compounds for their efficacy. nih.gov
In one study, a series of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles were synthesized and assessed for their anthelmintic and diuretic properties. nih.gov The anthelmintic activity was evaluated using Pheretima posthuma, a common model for such studies. nih.gov While specific quantitative data on the diuretic effects were not detailed in the available literature, the anthelmintic evaluation of some derivatives showed noteworthy results. ijprajournal.com
| Compound Class | Activity Investigated | Key Findings | Reference |
| 2-substituted naphtho[2,1-b]furans | Anthelmintic | Showed equipotent effect in comparison with piperazine (B1678402) citrate. | ijprajournal.com |
| Naphtho[2,1-b]furo[3,2-d]pyrimidines | Diuretic | One derivative showed a notable diuretic effect compared to furosemide. | ijabbr.com |
Antiulcer Activity
The investigation of furan-containing compounds for their antiulcer properties has been an area of interest in medicinal chemistry. ijabbr.comwisdomlib.org However, based on the available scientific literature, there is limited specific research focused on the antiulcer activity of this compound itself. While the broader class of furan (B31954) derivatives has shown promise in this therapeutic area, dedicated studies on this particular naphthofuran scaffold are not extensively documented. ijabbr.comwisdomlib.org
Receptor Antagonism and Agonism
The melanin-concentrating hormone receptor 1 (MCH-R1) is a significant target in the development of anti-obesity therapeutics. nih.gov The naphthofuran scaffold has been identified as a promising framework for the design of potent MCH-R1 antagonists. nih.govjst.go.jp
An extensive structure-activity relationship (SAR) study was conducted on a series of novel naphtho[1,2-b]furan-2-carboxamides. nih.govjst.go.jp This research led to the identification of a highly potent MCH-R1 antagonist, a 5-(4-pyridinyl) substituted analog, with an impressive IC50 value of 3 nM. nih.govjst.go.jp The study explored various aryl and heteroaryl groups at the C-5 position of the naphtho[1,2-b]furan-2-carboxamide skeleton and different linker lengths. nih.govjst.go.jp
| Compound Scaffold | Receptor Target | Potency (IC50) | Key SAR Finding | Reference |
| Naphtho[1,2-b]furan-2-carboxamide | MCH-R1 | 3 nM | 5-(4-pyridinyl) substitution enhances potency. | nih.govjst.go.jp |
This particular derivative also demonstrated good metabolic stability, although it exhibited challenges with oral bioavailability. nih.govjst.go.jp
The serotonin (B10506) 1B (5-HT1B) receptor is a key target in the central nervous system for the development of treatments for depression and other neuropsychiatric disorders. nih.govnih.gov While various heterocyclic compounds have been investigated for their interaction with serotonin receptors, there is currently no specific scientific literature available that details the investigation of this compound or its direct derivatives as 5-HT1B receptor antagonists.
Cellular and Molecular Mechanism Studies
The biological activities of naphtho[2,1-b]furan derivatives are underpinned by their interactions at the cellular and molecular level. For their anticancer effects, studies on (1,2-dihydronaphtho[2,1-b]furan-2-yl)methanone derivatives have elucidated a mechanism involving the induction of apoptosis. researchgate.netnih.gov This programmed cell death is a crucial pathway for eliminating cancerous cells. The pro-apoptotic activity of these compounds was associated with a significant increase in the mRNA levels of key apoptotic regulators such as Bim, Bax, Bak, Caspase-3, and Caspase-8, alongside a notable decrease in the expression of the anti-apoptotic gene Bcl2. researchgate.net
In the context of receptor antagonism, the mechanism of action for naphtho[1,2-b]furan-2-carboxamide derivatives as MCH-R1 antagonists involves competitive binding to the receptor, thereby blocking the binding of the endogenous ligand, melanin-concentrating hormone. nih.govjst.go.jp This prevents the downstream signaling cascade that promotes appetite and energy storage. Structural insights into the binding of antagonists to MCHR1 reveal that they occupy a deep pocket within the transmembrane domains, leading to a stable, inactive conformation of the receptor. nih.gov
Inhibition of Cytochrome P450 (CYP450) Enzymes
While direct studies on the inhibitory activity of this compound against specific Cytochrome P450 (CYP450) enzymes are not extensively detailed in the reviewed literature, research on the metabolism of the parent compound, naphtho[2,1-b]furan, provides indirect evidence of its interaction with this enzyme superfamily. CYP450 enzymes are central to the metabolism of a vast array of xenobiotics.
Investigations using hepatic microsomes have explored the oxidative metabolism of naphtho[2,1-b]furan and its derivatives. The metabolic pathways are significantly influenced by the presence and position of substituents like methoxy (B1213986) and nitro groups. For the unsubstituted naphtho[2,1-b]furan, metabolic attack occurs on both the furan and benzene (B151609) rings. However, for derivatives such as 7-methoxy-naphtho[2,1-b]furan and 2-nitro-naphtho[2,1-b]furan, enzymatic action is directed exclusively at the first benzene ring. This demonstrates that substituents guide the interaction with metabolic enzymes, a key aspect of SAR that is fundamental to understanding potential CYP450 inhibition or substrate specificity.
Impact on Hyperproliferative Diseases
Derivatives of the naphtho[2,1-b]furan scaffold have demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as agents for treating hyperproliferative diseases. ijprajournal.com Research has shown that certain tricyclic naphtho[2,1-b]furan derivatives exhibit a unique cytotoxicity profile; they are highly cytostatic (inhibiting cell growth) for leukemia cancer cells while being both cytostatic and cytocidal (cell-killing) for a broad range of solid tumors. researchgate.net
The cytotoxic effects are a common feature among various naphthofuran isomers and derivatives. For instance, compounds with the related naphtho[1,2-b]furan (B1202928) structure have also been evaluated for their in vitro cytotoxic activities with promising results.
| Naphthofuran Derivative Type | Activity | Affected Cell Lines | Reference |
|---|---|---|---|
| Tricyclic naphtho[2,1-b]furan derivatives | Cytostatic | Leukemia cells | researchgate.net |
| Tricyclic naphtho[2,1-b]furan derivatives | Cytostatic & Cytocidal | Various solid tumor cells | researchgate.net |
| General naphtho[2,1-b]furan derivatives | Antitumor, Cytotoxic | Not specified | ijprajournal.com |
Effects on Lifespan of Eukaryotic Organisms
Based on the available scientific literature, there is no specific information regarding the effects of this compound or its direct derivatives on the lifespan of eukaryotic organisms. Research has primarily focused on its cytotoxic, antimicrobial, and mutagenic properties.
Toxicity and Mutagenicity Assessments
The toxicological profile of naphtho[2,1-b]furan derivatives, particularly their genotoxicity, has been a subject of significant investigation. These studies are essential for assessing the safety and therapeutic potential of these compounds.
Genotoxic Properties of Nitro Derivatives
The introduction of a nitro group to the naphtho[2,1-b]furan structure can dramatically increase its genotoxic potential. One derivative, 7-methoxy-2-nitro-naphtho[2,1-b]furan (known as R7000), has been identified as an extremely potent mutagen and genotoxic agent. researchgate.netnih.govoup.com Its mechanism of action involves metabolic activation to form reactive species that can covalently bind to DNA, forming DNA adducts. nih.govoup.com The formation of these adducts is a critical step in the initiation of mutagenesis and carcinogenesis. nih.gov The high mutagenic potency of R7000 has led to its use as a model compound for studying the mechanisms of genotoxicity of nitroaromatic compounds. researchgate.net
Salmonella Microsome Assay (Ames Test)
The Ames test, a bacterial reverse mutation assay, is widely used to assess the mutagenic potential of chemical compounds. Nitro derivatives of naphtho[2,1-b]furan have been extensively studied using this assay. Specifically, 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) is recognized as one of the most potent mutagens ever tested in the Salmonella assay. tubitak.gov.tr It has been shown to be highly active in inducing mutations in various Salmonella typhimurium strains, such as TA100. researchgate.net This high level of mutagenicity underscores the significant impact of the nitro-substituent on the genotoxicity of the naphthofuran scaffold.
SOS Chromotest for DNA-Damaging Agents
The SOS Chromotest is another bacterial assay used to detect DNA-damaging agents by measuring the induction of the SOS response in Escherichia coli. pnas.org The potent mutagen 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) has been shown to be a very efficient inducer in the SOS chromotest, confirming its ability to cause significant DNA damage. tubitak.gov.trresearchgate.net Studies have demonstrated a strong quantitative correlation between the mutagenic potency of nitronaphthofuran derivatives in the Ames test and their SOS-inducing potency in the SOS Chromotest. researchgate.net This correlation suggests that the mutagenic activity of these compounds is closely linked to their ability to induce the SOS DNA repair system. researchgate.net
| Compound | Toxicology Test | Result | Reference |
|---|---|---|---|
| 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) | Genotoxicity Assessment | Extremely potent genotoxic agent; forms DNA adducts | researchgate.netnih.govoup.com |
| 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) | Salmonella Microsome Assay (Ames Test) | Highly potent mutagen | tubitak.gov.tr |
| 7-methoxy-2-nitro-naphtho[2,1-b]furan (R7000) | SOS Chromotest | Very efficient inducer of the SOS response | tubitak.gov.trresearchgate.net |
Lack of Specific Research Data for this compound
Extensive literature searches did not yield specific molecular docking studies focused solely on the chemical compound this compound. The available body of research primarily investigates the biological activities and molecular interactions of its various derivatives.
Computational studies, including molecular docking, have been performed on a range of naphtho[2,1-b]furan derivatives to elucidate their structure-activity relationships and identify potential biological targets. For instance, research has been conducted on N-formyl-N-(formyloxy)-5-nitronaphtho[2,1-b]furan-2-carboxamides and 4-N-aryl-naphtho[2,1-b]furo[3,2-d]pyrimidines to explore their potential as antimicrobial agents. These studies involve docking these derivative compounds into the active sites of specific microbial proteins to predict binding affinities and interaction modes.
Q & A
Q. What are the common synthetic routes for naphtho[2,1-b]furan-1(2H)-one derivatives in academic research?
Methodological Answer: Naphtho[2,1-b]furan derivatives are synthesized via diverse routes:
- Microwave-assisted synthesis : Reacting 2-hydroxy-1-naphthaldehyde with chloroacetic acid derivatives (e.g., ethyl chloroacetate) under microwave irradiation in DMF with K₂CO₃ yields intermediates, which are further functionalized via Schiff base formation and cyclization .
- One-pot multicomponent reactions : Meldrum’s acid, arylglyoxals, and β-naphthol react in the presence of triethylamine to form functionalized naphthofurans with yields up to 90% .
- Iodine-promoted oxidative cross-coupling : 2-Naphthols and methyl ketones undergo iodination, Kornblum oxidation, and cyclization to form naphthofuranones with quaternary centers (43–92% yields) .
Q. Key Considerations :
Q. How are naphtho[2,1-b]furan derivatives characterized structurally?
Methodological Answer: Structural characterization employs:
- IR spectroscopy : Identifies functional groups (e.g., C=O at 1610 cm⁻¹, C=N at 1685 cm⁻¹) .
- NMR (¹H and ¹³C) : Aromatic protons appear at 7.60–8.90 ppm, while N-CH=N protons resonate as singlets at δ 8.42–8.53 ppm .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 339 for compound 6a) confirm molecular weights .
- Elemental analysis : Validates purity and stoichiometry (e.g., C, H, N content) .
Q. Best Practices :
Q. What experimental designs are used to evaluate antimicrobial activity of naphtho[2,1-b]furan derivatives?
Methodological Answer: Antimicrobial assays follow standardized protocols:
- Agar disc diffusion : Compounds (0.005 mol/mL in DMF) are tested against Pseudomonas aeruginosa and Staphylococcus aureus (bacteria) or Aspergillus niger and Candida albicans (fungi) .
- Controls : Chloramphenicol (2 mg/mL) and fluconazole (2 mg/mL) serve as positive controls .
- Activity criteria :
- High activity: Inhibition zone >12 mm.
- Moderate activity: 9–12 mm .
Q. Data Interpretation :
- Substituent effects: Electron-withdrawing groups (e.g., NO₂) enhance antifungal activity, while bulky groups reduce bacterial inhibition .
Advanced Research Questions
Q. How can reaction yields be optimized for challenging naphtho[2,1-b]furan syntheses?
Methodological Answer: Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance microwave absorption and reaction homogeneity .
- Catalyst tuning : Molecular iodine (I₂) promotes oxidative coupling by in situ iodination, improving regioselectivity .
- Microwave parameters : Adjusting power (100–300 W) and irradiation time (5–20 mins) prevents side reactions (e.g., decomposition of heat-sensitive intermediates) .
Case Study :
Iodine-mediated synthesis achieves 92% yield for naphtho[2,1-b]furan-1(2H)-ones with methyl ketones, outperforming traditional acid-catalyzed methods (≤60% yields) .
Q. How can researchers resolve contradictions in antimicrobial activity data across derivatives?
Methodological Answer: Contradictions arise from structural variations and assay conditions. Resolution strategies:
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 6h vs. 6l in ) and correlate with bioactivity .
- Standardized protocols : Ensure consistent inoculum size (e.g., 10⁶ CFU/mL) and solvent controls (DMF vs. aqueous solutions) to minimize false negatives .
- Statistical validation : Use ANOVA or t-tests to confirm significance of inhibition zones (e.g., p < 0.05 for 6k vs. controls) .
Example :
Compound 6k shows high activity against S. aureus (14 mm zone) but moderate activity against C. albicans (10 mm), highlighting species-specific efficacy .
Q. What mechanistic insights explain the formation of naphtho[2,1-b]furan derivatives in oxidative cross-coupling?
Methodological Answer: The proposed mechanism for iodine-promoted reactions involves:
Iodination : I₂ activates methyl ketones to form α-iodo intermediates.
Kornblum oxidation : Converts α-iodo ketones to aldehydes.
Friedel-Crafts alkylation : Aldehydes react with 2-naphthols to form intermediates.
Cyclization : Intramolecular dehydration yields naphthofuranones .
Q. Supporting Evidence :
Q. How can naphtho[2,1-b]furan derivatives be applied in material science?
Methodological Answer: Naphthofuran-based semiconductors exhibit promising electronic properties:
- Organic field-effect transistors (OFETs) : Naphtho[2,1-b:6,5-b']difuran derivatives achieve hole mobilities up to 3.6 cm² V⁻¹ s⁻¹ due to dense π-orbital overlap .
- Fluorescent labels : Derivatives with electron-donating substituents (e.g., –OCH₃) show strong emission at λem = 450–500 nm, useful in bioimaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
